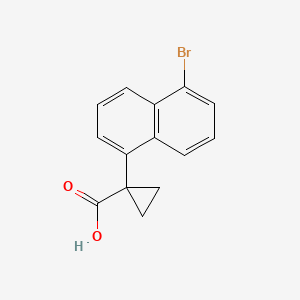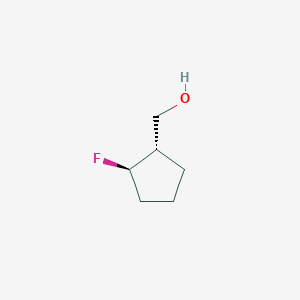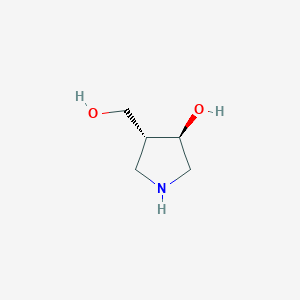
(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid
Übersicht
Beschreibung
(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its stability and facilitates various synthetic transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid typically involves the enantioselective reduction of a suitable precursor, followed by protection and functional group transformations. One common method includes the use of a lipase-mediated resolution protocol, which provides high enantiomeric excess . The key steps involve:
- Starting from commercially available diallylamine.
- Ring-closing metathesis (RCM) via SN2 displacement reactions.
- Lipase-mediated kinetic resolution to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods often employ scalable and cost-effective processes. These methods may include:
- Enantioselective hydrogenation of prochiral intermediates.
- Use of chiral catalysts to achieve high selectivity.
- Optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural products.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of (3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The presence of the Boc protecting group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-1-Boc-4-Amino-piperidine-3-carboxylic acid
- (3S,4S)-1-Boc-4-Amino-piperidine-3-carboxylic acid
- (3R,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid
Uniqueness
(3S,4R)-1-Boc-4-Amino-piperidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. The (3S,4R) configuration allows for selective interactions with chiral environments in biological systems, making it a valuable compound for enantioselective synthesis and drug development .
Eigenschaften
IUPAC Name |
(3S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(12)7(6-13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWVAUGJTCEIBI-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-bromo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B8013086.png)
![tert-Butyl 11,11-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B8013091.png)











